molecular formula C26H24ClN3O3 B11282891 6-Chloro-N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxamide

6-Chloro-N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxamide

Cat. No.: B11282891
M. Wt: 461.9 g/mol
InChI Key: ZVXJCRMFNNLDIB-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a pyridoindole core, chloro, and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as indole derivatives and aldehydes.

    Substitution Reactions: Introduction of the chloro and methoxy groups can be done through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methoxylating agents.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride, methoxylating agents like dimethyl sulfate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Chloro-N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 4-Methoxyphenylacetic acid
  • 2-Chloro-6-methylpyridine-4-carboxylic acid

Uniqueness

6-Chloro-N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxamide is unique due to its specific combination of functional groups and its pyridoindole core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9 g/mol

IUPAC Name

6-chloro-N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C26H24ClN3O3/c1-32-18-10-7-16(8-11-18)25-24-19(20-15-17(27)9-12-21(20)28-24)13-14-30(25)26(31)29-22-5-3-4-6-23(22)33-2/h3-12,15,25,28H,13-14H2,1-2H3,(H,29,31)

InChI Key

ZVXJCRMFNNLDIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=CC=CC=C4OC)C5=C(N3)C=CC(=C5)Cl

Origin of Product

United States

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